caveolin-1 - 149720-12-7

caveolin-1

Catalog Number: EVT-1518233
CAS Number: 149720-12-7
Molecular Formula: C10H21NO4.ClH
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Caveolin-1 is primarily expressed in adipocytes, endothelial cells, and fibroblasts. It belongs to the caveolin family of proteins, which includes caveolins 1, 2, and 3. Caveolin-1 is classified as a scaffolding protein due to its ability to interact with multiple signaling molecules, thereby influencing various cellular functions.

Synthesis Analysis

Methods of Synthesis

Caveolin-1 synthesis occurs at the endoplasmic reticulum and involves several key steps:

  1. Transcription: The CAV1 gene is transcribed into messenger RNA.
  2. Translation: The messenger RNA is translated into the caveolin-1 protein in the rough endoplasmic reticulum.
  3. Post-translational Modifications: Following translation, caveolin-1 undergoes glycosylation and other modifications that are crucial for its function.
  4. Transport: The protein is then transported to the plasma membrane where it assembles into oligomeric structures that form caveolae.

Technical Details

The synthesis of caveolin-1 can be influenced by various factors, including cellular stress and metabolic conditions. For instance, its expression can be upregulated in response to insulin signaling in adipocytes .

Molecular Structure Analysis

Structure of Caveolin-1

Caveolin-1 consists of 178 amino acids and features a unique structure characterized by:

  • Caveolin Scaffolding Domain: A hydrophobic region critical for its interaction with numerous signaling proteins.
  • Oligomerization: Caveolin-1 forms oligomers that facilitate the formation of caveolae.

Data on Molecular Structure

Recent studies utilizing super-resolution microscopy techniques have revealed that caveolae are composed of approximately 140–150 caveolin-1 molecules . The precise arrangement within these structures is essential for their function as signaling platforms.

Chemical Reactions Analysis

Reactions Involving Caveolin-1

Caveolin-1 participates in several biochemical reactions:

  1. Endocytosis: Facilitates clathrin-independent endocytosis.
  2. Signal Transduction: Interacts with various proteins such as Src family kinases and endothelial nitric oxide synthase (eNOS), modulating their activity .
  3. Lipid Metabolism: Regulates lipid droplet metabolism through interactions with lipid transport proteins .

Technical Details

The interactions of caveolin-1 with other proteins often involve conformational changes that affect downstream signaling pathways. For example, mutations in the scaffolding domain can disrupt these interactions and lead to altered cellular responses .

Mechanism of Action

Process Involved

Caveolin-1 functions primarily by:

  • Scaffolding Role: Organizing signaling complexes at the plasma membrane.
  • Modulating Signal Transduction: By binding to various signaling molecules, it enhances or inhibits their activity depending on the cellular context.

Data on Mechanism

Studies have shown that caveolin-1 can inhibit nitric oxide production by interfering with eNOS activity through its scaffolding domain . This regulatory mechanism is vital for maintaining vascular homeostasis.

Physical and Chemical Properties Analysis

Physical Properties

Caveolin-1 is a hydrophobic protein that integrates into lipid bilayers, contributing to membrane curvature necessary for caveolae formation. Its oligomeric state influences its functional properties.

Chemical Properties

Caveolin-1 exhibits several notable chemical properties:

  • Hydrophobicity: Essential for membrane insertion.
  • Protein Interactions: Capable of forming complexes with various lipids and proteins.

Relevant analyses indicate that alterations in its expression or mutations can significantly impact cellular processes such as lipid metabolism and signal transduction .

Applications

Scientific Uses

Caveolin-1 has several important applications in scientific research:

  • Cancer Research: Its role in cell signaling makes it a target for understanding tumorigenesis.
  • Metabolic Studies: Investigating how caveolin-1 regulates lipid metabolism can provide insights into obesity and diabetes.
  • Cardiovascular Research: Understanding its function in endothelial cells may lead to new therapies for cardiovascular diseases.
Structural Biology of Caveolin-1

Molecular Architecture and Domains

Caveolin-1 (Cav1) is a monotopic membrane protein that integrates into the cytoplasmic leaflet of the plasma membrane without traversing the bilayer. Its molecular architecture enables membrane sculpting and oligomerization, critical for caveolae formation. Cryo-electron microscopy (cryo-EM) reveals that the functional Cav1 complex is an 11-mer disc (~140 Å diameter, ~34 Å height) with a flat membrane-embedded surface and a cytoplasmic-facing β-barrel hub [1]. This disc comprises five structural regions per protomer:

  • N-terminal disordered domain (residues 1–48): Not resolved in cryo-EM structures due to flexibility and dispensability for caveolae biogenesis [1] [2].
  • Oligomerization domain (OD; residues 61–101): Includes the signature motif (SM; residues 68–75) and scaffolding domain (SD; residues 82–101), forming the disc’s outer rim and mediating protomer interactions [1] [2].
  • Intramembrane domain (IMD; residues 102–134): A hydrophobic segment inserted into the membrane bilayer.
  • Spoke region (SR; residues 135–169): Generates the planar hydrophobic membrane interface.
  • C-terminal β-strand (residues 170–176): Forms an 11-stranded parallel β-barrel hub facing the cytoplasm [1].

Table 1: Key Structural Domains of Caveolin-1

DomainResiduesFunctionStructural Features
Oligomerization Domain (OD)61–101Mediates protomer interactions and disc stabilityContains SM and SD; forms disc rim
Signature Motif (SM)68–75Stabilizes inter-protomer contactsLoop region with tight neighbor interactions
Scaffolding Domain (SD)82–101Bends membranes; binds signaling proteinsα1 helix; peripheral disc localization
Intramembrane Domain (IMD)102–134Membrane insertion and curvature generationHydrophobic helices (α2, α1, α3)
Pin Motif (PM)49–60Locks protomer interactionsOverlays SM of adjacent protomer
β-Barrel Hub170–176Cytoplasmic-facing structural scaffold11-stranded parallel β-barrel; hydrophilic exterior

Hydrophobic Membrane-Anchoring Domain

The IMD (residues 102–134) is essential for membrane insertion and curvature induction. This hydrophobic segment embeds into the cytoplasmic membrane leaflet via a wedging mechanism, displacing lipid headgroups and generating negative curvature [1] [3]. Mutations in the IMD disrupt caveolae biogenesis but not oligomerization, confirming its role in membrane remodeling rather than complex assembly [3]. The IMD’s hydrophobicity and length (~32 residues) are conserved across species, underscoring their role in membrane anchorage [1].

Scaffolding Domain (CSD) and Caveolin-Binding Motifs (CBM)

The CSD (residues 82–101) comprises helix α1 and adjacent loops, forming a hydrophobic groove that recognizes Caveolin-Binding Motifs (CBMs; consensus: ΦXΦXXXXΦ, where Φ is aromatic) in effector proteins (e.g., eNOS, Src kinase) [4] [5]. This domain is surface-exposed on the disc rim, enabling signaling regulation. Mutations like F92A/V94A within the essential "F92TVT95" segment impair CSD-effector interactions without disrupting oligomerization [4]. However, these mutations reduce the size and increase the elongation of non-caveolar scaffolds, suggesting CSD accessibility depends on Cav1 conformational dynamics [4] [6].

N-terminal and C-terminal Cytosolic Regions

The N-terminus (residues 1–48) is disordered and houses phosphorylation sites (e.g., Tyr14), while the C-terminus (residues 135–178) includes palmitoylation sites (Cys133, Cys143, Cys156) and the SR. The SR creates a negatively charged cytoplasmic surface and positions palmitoyl groups toward the membrane for stable anchorage [1]. The extreme C-terminus (residues 170–178) forms the β-barrel hub, whose hydrophilic exterior and positively charged Lys176 cap facilitate solvent exposure [1].

Oligomerization and Caveolae Formation

Cav1 self-assembles into ~350 kDa 8S complexes (11-mer discs) early in the secretory pathway. These discs are the foundational units for caveolae, which require further assembly into 70S complexes and recruitment of cavins and lipids [1] [2].

Role of Cholesterol and Lipid Rafts in Oligomer Stability

Cholesterol stabilizes Cav1 oligomers by binding to the disc’s hydrophobic rim and IMD. The 8S complex associates with detergent-resistant membranes (DRMs), consistent with its localization to cholesterol-rich lipid rafts [2] [5]. Cholesterol depletion dissociates cavins and collapses caveolae but not non-caveolar scaffolds, indicating lipid specificity for higher-order assembly [6]. Palmitoylation at the C-terminus enhances membrane affinity and cholesterol recruitment, further stabilizing oligomers [1] [5].

Table 2: Caveolin-1 Oligomerization States

Oligomeric StateSizeCompositionStructureFunction
8S Complex~350 kDa11 Cav1 protomersFlat disc with β-barrel hubMembrane curvature initiation; ER exit
70S Complex>2 MDa8S complexes + cavinsPolyhedral cageMature caveolae formation
Non-Caveolar ScaffoldsVariableCav1 ± cavinsDolines (invaginations) or blobsMechanoprotection; signaling platforms

Polyhedral Model of Caveolar Membrane Curvature

The flat membrane-embedded surface of the 8S disc induces curvature via asymmetric scaffolding: the disc’s diameter (~14 nm) exceeds the bilayer’s spontaneous curvature, generating invagination. In mature caveolae, multiple discs arrange into a polyhedral lattice stabilized by cavin-1, which restricts disc flexibility and limits curvature to high-force buffering [1] [6]. Cav1 alone forms larger, dynamic invaginations ("dolines") that flatten under low-medium mechanical stress. Cavin-1 binding converts dolines into caveolae, constraining their size and enabling force-dependent flattening [6]. This dual system provides mechanoadaptation across force ranges:

  • Dolines: Cav1-dependent, rapid-response buffers for low forces.
  • Caveolae: Cavin-1-stabilized, high-force reservoirs [6].

Isoforms and Post-Translational Modifications

Cav1 has two isoforms (Cav1α, Cav1β) differing by the N-terminal deletion in Cav1β. Both form homo-oligomers, but only Cav1α rescues caveolae in knockout cells [2].

Palmitoylation and Membrane Stabilization

Palmitoylation at Cys133, Cys143, and Cys156 anchors Cav1 to the membrane by enhancing hydrophobicity. These sites localize to the membrane-facing surface of the disc and are required for caveolae but not 8S complex formation [1] [3]. Non-palmitoylated Cav1 accumulates in the Golgi, confirming its role in trafficking [2].

Phosphorylation at Tyrosine 14 (pY14-CAV1)

Tyr14 phosphorylation in the disordered N-terminus regulates mechanotransduction and signaling. Phosphorylated Cav1 (pY14) adopts an "open" conformation, exposing the CSD to effectors like Src and focal adhesion kinases [4] [6]. This modification increases under mechanical stress (e.g., shear flow, hypo-osmosis) and correlates with enhanced CSD-dependent signaling in focal adhesions and membrane repair [4] [6].

Table 3: Post-Translational Modifications of Caveolin-1

ModificationSite(s)Functional ConsequenceStructural Impact
PalmitoylationC133, C143, C156Stabilizes membrane association; required for caveolae formationAnchors C-terminus to membrane; disc stability
PhosphorylationY14 (also S80, Y128)Regulates CSD accessibility; promotes signaling and mechanotransduction"Open" conformation exposing CSD
UbiquitinationK38, K40, etc.Targets non-caveolar Cav1 for degradation; enhanced in PTRF-null cellsDestabilizes oligomers

Properties

CAS Number

149720-12-7

Product Name

caveolin-1

Molecular Formula

C10H21NO4.ClH

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.